molecular formula C17H16ClN5OS B398978 1-[2-(3-CHLORO-4-METHYLPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-3-PROPANOYLTHIOUREA

1-[2-(3-CHLORO-4-METHYLPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-3-PROPANOYLTHIOUREA

Cat. No.: B398978
M. Wt: 373.9g/mol
InChI Key: XHFGJGBHQFUXMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(3-CHLORO-4-METHYLPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-3-PROPANOYLTHIOUREA is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a benzotriazole ring, a chlorinated phenyl group, and a carbamothioyl linkage, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3-CHLORO-4-METHYLPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-3-PROPANOYLTHIOUREA typically involves multiple steps, starting with the preparation of the benzotriazole core. The benzotriazole ring can be synthesized through the cyclization of o-phenylenediamine with nitrous acid. The chlorinated phenyl group is then introduced via a Friedel-Crafts acylation reaction using 3-chloro-4-methylbenzoyl chloride. The final step involves the formation of the carbamothioyl linkage through a reaction with thiourea and propanoyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3-CHLORO-4-METHYLPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-3-PROPANOYLTHIOUREA undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: The benzotriazole ring and chlorinated phenyl group can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Various substituted benzotriazole derivatives

Scientific Research Applications

1-[2-(3-CHLORO-4-METHYLPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-3-PROPANOYLTHIOUREA has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases and kinases.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced polymers and coatings due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[2-(3-CHLORO-4-METHYLPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-3-PROPANOYLTHIOUREA involves its interaction with specific molecular targets, such as enzymes and receptors. The benzotriazole ring is known to interact with metal ions, potentially inhibiting metalloenzymes. The chlorinated phenyl group may enhance the compound’s binding affinity to hydrophobic pockets within proteins, while the carbamothioyl linkage can form covalent bonds with nucleophilic residues, leading to enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • N-{[2-(3-chlorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}propanamide
  • N-{[2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}propanamide
  • N-{[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}butanamide

Uniqueness

1-[2-(3-CHLORO-4-METHYLPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-3-PROPANOYLTHIOUREA stands out due to the specific combination of its functional groups, which confer unique chemical reactivity and biological activity

Properties

Molecular Formula

C17H16ClN5OS

Molecular Weight

373.9g/mol

IUPAC Name

N-[[2-(3-chloro-4-methylphenyl)benzotriazol-5-yl]carbamothioyl]propanamide

InChI

InChI=1S/C17H16ClN5OS/c1-3-16(24)20-17(25)19-11-5-7-14-15(8-11)22-23(21-14)12-6-4-10(2)13(18)9-12/h4-9H,3H2,1-2H3,(H2,19,20,24,25)

InChI Key

XHFGJGBHQFUXMR-UHFFFAOYSA-N

SMILES

CCC(=O)NC(=S)NC1=CC2=NN(N=C2C=C1)C3=CC(=C(C=C3)C)Cl

Canonical SMILES

CCC(=O)NC(=S)NC1=CC2=NN(N=C2C=C1)C3=CC(=C(C=C3)C)Cl

Origin of Product

United States

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